

5-Fluoro-2-methylpyridine reactivity and stability profile

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Compound of Interest

Compound Name: **5-Fluoro-2-methylpyridine**

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An In-Depth Technical Guide to the Reactivity and Stability of **5-Fluoro-2-methylpyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylpyridine is a versatile fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science.^[1] Its unique electronic properties, imparted by the fluorine atom and the pyridine ring, make it a valuable building block for the synthesis of complex molecules with diverse biological activities and material properties.^{[1][2]} The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.^[3] This guide provides a comprehensive overview of the reactivity and stability profile of **5-Fluoro-2-methylpyridine**, offering insights into its synthetic utility and handling.

Molecular Structure and Properties

5-Fluoro-2-methylpyridine, with the chemical formula C_6H_6FN , possesses a pyridine ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position.^[4]

Table 1: Physical and Chemical Properties of **5-Fluoro-2-methylpyridine**

Property	Value
Molecular Weight	111.12 g/mol [4] [5]
Appearance	Colorless to pale yellow liquid [5]
Boiling Point	114.7°C at 760 mmHg [6]
Density	1.077 g/cm ³ [6]
SMILES	CC1=NC=C(F)C=C1 [4]
CAS Number	31181-53-0 [4]

Synthesis of 5-Fluoro-2-methylpyridine

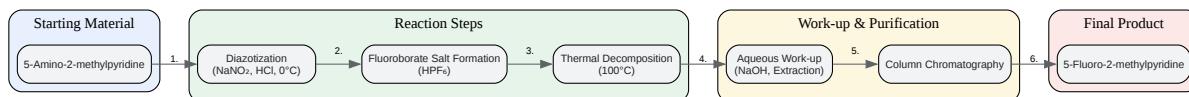
A common and effective method for the synthesis of **5-Fluoro-2-methylpyridine** is through the Balz-Schiemann reaction, starting from 5-amino-2-methylpyridine.[\[7\]](#)[\[8\]](#)

Experimental Protocol: Synthesis via Diazotization-Fluorination

- Diazotization:
 - To a mixture of water (15 mL) and concentrated hydrochloric acid (7 mL), add 5-amino-2-methylpyridine (2.8 g, 25.9 mmol) and cool the mixture to 0°C in an ice bath.[\[7\]](#)[\[8\]](#)
 - Slowly add a solution of sodium nitrite (3.5 g, 51.8 mmol) in water portion-wise, maintaining the reaction temperature between -5°C and 0°C.[\[8\]](#)
 - Stir the reaction mixture for an additional 10 minutes at this temperature.
- Formation of Diazonium Fluoroborate Salt:
 - To the cold diazonium salt solution, add 60% w/w hexafluorophosphoric acid (HPF₆) (14 mL) dropwise while maintaining the low temperature. A precipitate will form.[\[7\]](#)
 - Filter the precipitate and wash it with cold water and diethyl ether.
- Thermal Decomposition (Balz-Schiemann Reaction):

- Carefully dry the isolated diazonium salt.
- Gently heat the solid to 100°C. The reaction can be highly exothermic.
- After approximately 5 minutes, a dark red oily material will form.[7]

- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Basify the oil with a dilute sodium hydroxide solution to a pH of ~10.[7]
 - Extract the product with dichloromethane.
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the residue by column chromatography on neutral alumina using a mixture of dichloromethane and petroleum ether as the eluent to yield **5-fluoro-2-methylpyridine** as an oil.[7]



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*Synthesis workflow for **5-Fluoro-2-methylpyridine**.*

Spectroscopic Characterization

The structure of **5-Fluoro-2-methylpyridine** can be confirmed using various spectroscopic techniques. The following table provides predicted spectroscopic data based on principles from related compounds.[9]

Table 2: Predicted Spectroscopic Data for **5-Fluoro-2-methylpyridine**

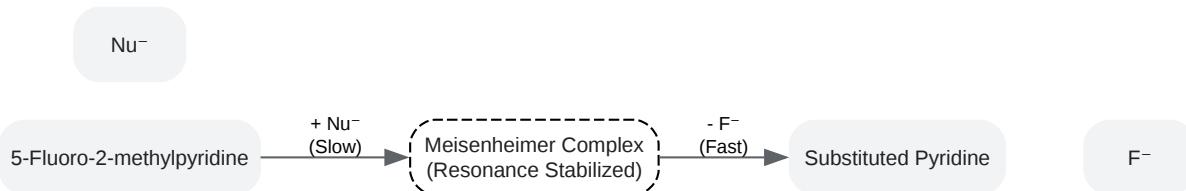
Technique	Expected Features
¹ H NMR	δ (ppm): ~2.5 (s, 3H, CH ₃), ~7.0-7.2 (m, 1H, H-3), ~7.3-7.5 (m, 1H, H-4), ~8.2-8.4 (d, 1H, H-6). Note: Coupling with fluorine will be observed.
¹³ C NMR	δ (ppm): ~23 (CH ₃), ~120-145 (aromatic carbons, with C-F coupling), ~155-165 (d, ¹ JCF, C-5), ~158 (C-2). Note: Significant C-F coupling constants are expected for carbons near the fluorine atom.
IR (cm ⁻¹)	~2900-3100 (C-H stretch), ~1580-1600 (C=C and C=N stretch), ~1200-1300 (C-F stretch).
Mass Spec (EI)	M ⁺ at m/z = 111.

Reactivity Profile

The reactivity of **5-Fluoro-2-methylpyridine** is governed by the interplay of the electron-donating methyl group, the electron-withdrawing fluorine atom, and the electron-deficient nature of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although it is less activated than a fluorine at the 2- or 4-position. The general reactivity trend for halogens in SNAr reactions on pyridines is F > Cl > Br > I, due to the high electronegativity of fluorine which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. [10][11][12]



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Generalized mechanism for SNAr on 5-Fluoro-2-methylpyridine.

- Dissolve **5-Fluoro-2-methylpyridine** (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.
- Add the amine nucleophile (1.2-1.5 eq) and a base such as potassium carbonate (2.0 eq).
- Heat the reaction mixture to 80-120°C and monitor its progress using TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent like ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

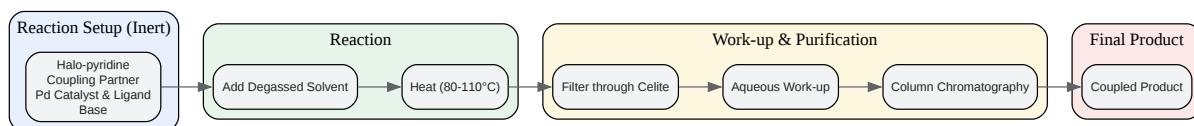
While the C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, and C-I bonds, these reactions are still feasible and highly valuable for C-C and C-N bond formation.[\[13\]](#) To achieve successful coupling, a bromo or iodo group is often introduced at another position on the ring.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[\[14\]](#)[\[15\]](#) For a substrate like 5-bromo-2-fluoro-3-methylpyridine, the coupling would preferentially occur at the more reactive C-Br bond.[\[13\]](#)

This reaction is a cornerstone for the synthesis of arylamines from aryl halides.[\[16\]](#)[\[17\]](#)[\[18\]](#) Similar to the Suzuki coupling, it is more efficient with less electronegative halogens.

- In a glovebox or under an inert atmosphere, combine the halo-**5-fluoro-2-methylpyridine** (1.0 eq), the boronic acid or amine coupling partner (1.2-1.5 eq), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}_2(\text{dba})_3$ with a suitable ligand like Xantphos), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4) in a reaction vessel.

- Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water for Suzuki, or toluene for Buchwald-Hartwig).
- Heat the reaction mixture to 80-110°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- Cool the reaction, dilute with an organic solvent, and filter through celite to remove the catalyst.
- Perform an aqueous work-up, dry the organic phase, and concentrate.
- Purify the product by column chromatography.



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General workflow for Pd-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.^{[19][20]} Reactions like nitration or halogenation typically require harsh conditions and may result in low yields. A more effective strategy is to first perform an N-oxidation of the pyridine to form the corresponding N-oxide. The N-oxide is more activated towards electrophilic substitution.^[19]

Stability Profile

Understanding the stability of **5-Fluoro-2-methylpyridine** is crucial for its storage, handling, and application in multi-step syntheses.

Table 3: Stability Profile of **5-Fluoro-2-methylpyridine**

Condition	Stability and Observations
Thermal	Expected to be stable under normal conditions. The strong C-F bond contributes to thermal stability.[21][22][23] Avoid excessive heat and sources of ignition.[21]
pH	May be susceptible to acid-catalyzed hydrolysis of the C-F bond, similar to other fluorinated heterocycles.[24][25] Stable under neutral and moderately basic conditions.
Light	For optimal stability, store away from direct sunlight.[5]
Air/Moisture	Stable under normal atmospheric conditions. Store in a tightly sealed container to prevent moisture ingress.[5]
Chemical Incompatibility	Incompatible with strong oxidizing agents, strong acids, and strong bases.[21]

Storage and Handling

- Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5] Recommended storage temperature is 2-8°C for optimal long-term stability.[5][26]
- Handling: Handle with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[5]
- Safety: **5-Fluoro-2-methylpyridine** is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

Conclusion

5-Fluoro-2-methylpyridine is a valuable and versatile building block in modern organic synthesis. Its reactivity is characterized by a susceptibility to nucleophilic aromatic substitution

at the fluorine-bearing carbon and the utility of palladium-catalyzed cross-coupling reactions at other halogenated positions. While direct electrophilic substitution is challenging, it can be facilitated through N-oxide formation. The compound exhibits good thermal stability, but care should be taken to avoid strongly acidic conditions. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is essential for its effective and safe use in research and development.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-5-methylpyridine (2369-19-9) at Nordmann - nordmann.global [nordmann.global]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-2-methylpyridine | C6H6FN | CID 2762863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agrochemx.com [agrochemx.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 5-Fluoro-2-methylpyridine | 31181-53-0 [chemicalbook.com]
- 8. 5-Fluoro-2-methylpyridine CAS#: 31181-53-0 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical

Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 20. fiveable.me [fiveable.me]
- 21. fishersci.com [fishersci.com]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Stability of 5-fluoro-2'-deoxycytidine and tetrahydouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 2-Fluoro-5-methylpyridine CAS#: 2369-19-9 [m.chemicalbook.com]
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